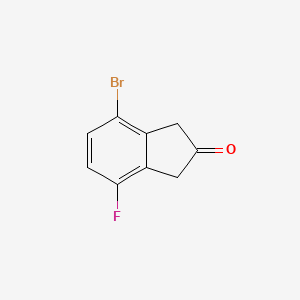

4-Bromo-7-fluoroindan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

4-bromo-7-fluoro-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |

InChI Key |

PIWBFXBZBTUWBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC2=C(C=CC(=C21)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Indanones, with Emphasis on Bromo and Fluoro Derivatives

Cyclization Reactions for Indanone Core Formation

The construction of the bicyclic indanone skeleton is a fundamental step. Modern catalysis and traditional multi-step sequences are both employed to achieve this.

Transition metal catalysis offers efficient and elegant routes to the indanone core. Palladium and rhodium catalysts are particularly effective in promoting cyclization reactions.

Palladium-catalyzed methods often involve the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org A notable approach is the palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives, which constructs the indanone skeleton directly through C-H activation of the aldehyde group under mild conditions. acs.orgacs.org This simplifies traditional synthetic routes. acs.org Another palladium-catalyzed strategy involves a one-pot Heck-aldol annulation cascade, where a Heck reaction first installs an enol functionality on an aromatic ring, followed by an aldol-type annulation to form the 1-indanone (B140024) structure. liv.ac.uk

Rhodium-catalyzed reactions also provide powerful tools for indanone synthesis. For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones in water, offering a sustainable method that proceeds under mild, ligand-free conditions. organic-chemistry.orgacs.org Rhodium(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can also furnish a variety of substituted indanone derivatives through a formal [4 + 1] cycloaddition. organic-chemistry.org

Table 1: Examples of Palladium and Rhodium-Catalyzed Indanone Synthesis

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Palladium | Carbonylative Cyclization | Unsaturated aryl iodides | Good to excellent yields. organic-chemistry.org |

| Palladium | C-H Annulation | o-bromobenzaldehydes, norbornenes | Direct C-H activation of aldehyde. acs.orgacs.org |

| Palladium | Heck-Aldol Cascade | Salicylaldehyde triflates, vinyl ethers | One-pot synthesis of 1-indanones. liv.ac.uk |

| Rhodium | Tandem Carborhodium/Cyclization | Internal acetylenes | Proceeds in water without exogenous ligands. acs.org |

Classical organic synthesis provides robust, multi-step pathways to indanones starting from simple aromatic compounds. A prevalent method is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids. beilstein-journals.orgnih.gov This reaction typically involves converting the carboxylic acid to a more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid like aluminum chloride (AlCl₃). nih.gov

For example, trifluoromethyl-substituted 1-indanones have been synthesized from arenes via a Friedel–Crafts alkylation with 2-(trifluoromethyl)acrylic acid, followed by cyclization of the resulting arylpropanoic acid. nih.gov Similarly, various halo-1-indanones can be prepared from benzyl (B1604629) Meldrum's acid derivatives, which are first hydrolyzed to carboxylic acids and then cyclized using chlorosulfonic acid. nih.gov The order of reactions is critical in multi-step synthesis to ensure the correct regiochemistry of the final product. libretexts.org

Table 2: Overview of Multi-Step Indanone Synthesis

| Starting Precursor Type | Key Reaction Steps | Reagents | Product Type |

|---|---|---|---|

| 3-Arylpropionic acids | Acyl chloride formation, Friedel–Crafts acylation | Thionyl chloride, AlCl₃ | Substituted 1-indanones. nih.gov |

| Benzoic acids | Acylation with ethylene, Friedel–Crafts alkylation | Thionyl chloride, ethylene, AlCl₃ | 1-indanones. nih.gov |

| Benzyl Meldrum's acids | Hydrolysis, Friedel–Crafts cyclization | Microwave-assisted hydrolysis, chlorosulfonic acid | Halo-1-indanones. nih.gov |

Regioselective Introduction of Halogen Substituents on the Indanone Ring System

Once the indanone core is formed, halogens can be introduced. The position of the halogen is controlled by the choice of reagents and reaction conditions, a concept known as regioselectivity.

The introduction of bromine and fluorine onto the indanone ring system can be achieved through various protocols, with the regioselectivity often depending on the reaction conditions and the directing effects of existing substituents.

Bromination of indanones can occur on either the aromatic ring or the α-carbon of the ketone. For 5,6-disubstituted-indan-1-ones, the reaction conditions dictate the outcome. For instance, bromination of 5,6-dimethoxyindan-1-one with bromine (Br₂) in acetic acid leads to a 2,4-dibromo compound. mdpi.comresearchgate.netnih.gov However, when the same substrate is treated with Br₂ in the presence of a base like potassium hydroxide (B78521) (KOH) at low temperatures, aromatic monobromination occurs selectively at the 4-position. mdpi.comnih.gov In contrast, indanones with deactivating groups like fluorine (e.g., 5,6-difluoroindan-1-one) tend to undergo α-bromination under both acidic and basic conditions. mdpi.comnih.gov

Fluorination is often achieved using electrophilic fluorinating reagents. A common method involves the tandem Nazarov cyclization of α,β-unsaturated arylketones followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI), a reaction catalyzed by Cu(II) triflate. nih.gov Direct fluorination of 1,3-indanedione can yield 2-fluoro-1,3-indanedione, which can be further fluorinated to give the 2,2-difluoro derivative. mdpi.com

Table 3: Regioselective Halogenation of Indanones

| Substrate | Halogenating Agent | Conditions | Product |

|---|---|---|---|

| 5,6-dimethoxyindan-1-one | Br₂ | Acetic acid, room temp. | 2,4-dibromo-5,6-dimethoxyindan-1-one. mdpi.com |

| 5,6-dimethoxyindan-1-one | Br₂ | KOH, ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one. mdpi.com |

| 5,6-difluoroindan-1-one | Br₂ | Acetic acid, room temp. | 2-bromo-5,6-difluoroindan-1-one. mdpi.com |

| α,β-unsaturated arylketones | NFSI | Cu(OTf)₂, 60 °C | Fluorine-containing 1-indanone derivatives. nih.gov |

Achieving halogenation at a specific position, such as ortho to an existing group, often requires a directing group strategy. Palladium-catalyzed C-H bond activation can be used for the highly selective ortho-halogenation of arylnitriles, where the cyano group directs the catalyst to the adjacent C-H bond. organic-chemistry.org This principle can be applied to complex aromatic systems to control regioselectivity.

Stereoselective fluorination is critical when creating chiral centers. Lewis acid-catalyzed cascade reactions, such as a Knoevenagel condensation/Nazarov cyclization/electrophilic fluorination sequence, can produce fluorinated 1-indanone derivatives with high diastereoselectivity. rsc.orgnih.govrsc.org In these reactions, the fluorinating agent, often N-fluorobenzenesulfonimide (NFSI), adds to a cyclization intermediate in a sterically controlled manner, leading to a preferred trans configuration. rsc.org The choice of catalyst and fluorinating reagent is crucial; NFSI is often more effective than reagents like Selectfluor in these cascade processes. rsc.org

Asymmetric Synthesis of Chiral Fluoroindanones

The synthesis of single-enantiomer fluoroindanones is a significant challenge, addressed through asymmetric catalysis. Chiral metal complexes are employed to control the stereochemical outcome of the fluorination step.

Catalytic stereoselective tandem transformations, such as a Nazarov cyclization followed by electrophilic fluorination, can be rendered enantioselective. Using a Cu(II) complex with a chiral ligand can afford fluorine-containing 1-indanone derivatives with two new stereocenters in high diastereoselectivity and with enantioselectivity. acs.orgacs.org

Another approach involves the asymmetric α-fluorination of pre-formed indanone derivatives. The enantioselective electrophilic fluorination of alkyl 1-indanone-2-carboxylates can be achieved using chiral catalysts. For example, complexes of Europium(III) with pybox ligands have been used to catalyze the reaction with NFSI, producing α-fluorinated products. mdpi.com Other successful catalyst systems include combinations of Ni(ClO₄)₂ with Ph-Box ligands and iron(III)-salan complexes, which have afforded α-fluorinated alkyl 1-indanone-2-carboxylates in good to excellent enantiomeric excess (ee) values, up to 97%. mdpi.com

Table 4: Catalysts for Asymmetric Synthesis of Fluoroindanones

| Catalyst System | Substrate Type | Fluorinating Agent | Key Outcome |

|---|---|---|---|

| Chiral Cu(II) complex | Polarized enones | NFSI | Tandem Nazarov cyclization/fluorination; high diastereoselectivity. acs.orgacs.org |

| Pybox-Eu(III) complex | Alkyl 1-indanone-2-carboxylates | NFSI | Enantioselective electrophilic α-fluorination. mdpi.com |

| Ph-Box-Cu(II) / Ni(ClO₄)₂ | tert-butyl 1-indanone-2-carboxylate | NFSI | 93% enantiomeric excess. mdpi.com |

Asymmetric Mannich Reactions Involving α-Fluoroindanones

The asymmetric Mannich reaction stands out as a powerful tool for the stereoselective synthesis of β-amino ketones. When applied to α-fluoroindanones, it provides a direct route to chiral β-fluoroamines, which are valuable building blocks in medicinal chemistry. nih.gov The introduction of a fluorine atom at the α-position of the indanone introduces a stereogenic center and can significantly influence the reactivity and selectivity of the Mannich reaction.

Research has demonstrated the successful use of various catalytic systems to achieve high enantioselectivity and diastereoselectivity in the Mannich reaction of α-fluoroindanones with a range of imines. For example, a dinuclear zinc-ProPhenol catalyst has been shown to be highly effective for the reaction between α-fluoroindanones and Boc-protected aldimines, yielding the corresponding Mannich products with excellent enantioselectivities (up to 99% ee) and high diastereoselectivities (>20:1 dr). nih.gov This system tolerates a variety of aromatic and heteroaromatic aldimines. nih.gov

More recently, a quinine-derived phase-transfer catalyst has been developed for the asymmetric Mannich reaction of α-fluoroindanones with isatin-derived N-Boc-ketimines. acs.org This organocatalytic approach also affords the desired products in high yields and with excellent stereoselectivities. acs.org Furthermore, chiral copper(II)-diamine complexes have been utilized to catalyze the asymmetric Mannich reaction of 2-fluoroindanones with ketimines, providing another efficient route to chiral β-fluoroamine derivatives. acs.orgacs.org

These methodologies underscore the significant progress in the catalytic asymmetric Mannich reaction of α-fluoroindanones, offering versatile strategies for the synthesis of complex chiral molecules.

| Catalyst System | Imine Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Zn-Prophenol | Boc-protected aldimines | >20:1 | up to 99% |

| Quinine-derived phase-transfer catalyst | Isatin-derived N-Boc-ketimines | >99:1 | up to 99% |

| Chiral copper(II)-diamine complex | Pyrazolinone ketimines | >99:1 | 89-99% |

Enantioselective Transformations Leading to Chiral Fluoroindanone Derivatives

Beyond the Mannich reaction, other enantioselective transformations provide access to a diverse array of chiral fluoroindanone derivatives. These methods are crucial for creating stereochemically complex molecules with potential biological applications.

One important strategy is the enantioselective fluorination of indanones. This can be achieved using chiral phase-transfer catalysts to mediate the reaction between an indanone enolate and an electrophilic fluorine source. This approach allows for the direct installation of a fluorine atom at a stereogenic center with high enantiocontrol. researchgate.net

Furthermore, enantioselective cyclization reactions can be employed to construct the chiral indanone core itself. For instance, organocatalytic fluorocyclization reactions of allylic alcohols have been developed. rsc.org While not directly starting from an indanone, these methods build the fluorinated cyclic ketone framework with high enantioselectivity.

The development of these enantioselective transformations is critical for expanding the chemical space of chiral fluoroindanone derivatives available for drug discovery and materials science. The ability to precisely control the stereochemistry of these molecules is paramount for understanding their structure-activity relationships.

| Reaction Type | Catalytic Approach | Key Transformation |

| Asymmetric Fluorination | Chiral Phase-Transfer Catalysis | Enantioselective introduction of a fluorine atom |

| Enantioselective Fluorocyclization | Organocatalysis | Construction of the chiral fluorinated indanone core |

Reactivity Profiles and Transformational Chemistry of Halogenated Indanones

Electrophilic and Nucleophilic Reactions of the Indanone Ketone and Aromatic Ring

The reactivity of 4-bromo-7-fluoroindan-2-one is characterized by the distinct electrophilic and nucleophilic sites within its structure.

Ketone Group Reactivity: The ketone group in the cyclopentanone (B42830) ring is a primary site for both nucleophilic and electrophilic attack.

Electrophilic Carbonyl Carbon: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by various nucleophiles. For instance, in the presence of an acid catalyst, the ketone can react with nucleophiles like protonated species. youtube.com

Nucleophilic Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom give it nucleophilic character. It can attack electrophiles, such as protons in an acidic medium, leading to a protonated ketone. youtube.com This activation makes the carbonyl carbon even more electrophilic.

Aromatic Ring Reactivity: The benzene (B151609) ring is substituted with two halogen atoms, bromine and fluorine, which influence its reactivity in electrophilic aromatic substitution reactions. Halogens are deactivating groups yet are ortho-, para-directing. The positions open for substitution are influenced by the directing effects of the existing substituents.

Carbon-Halogen Bond Transformations: Suzuki-Miyaura and Other Cross-Coupling Reactions

The carbon-bromine bond at the C-4 position is a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, valued for its mild conditions and tolerance of various functional groups. libretexts.orgyonedalabs.com

The general mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. yonedalabs.com The cycle typically includes three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound. libretexts.org

Transmetalation: An organoboron compound (like a boronic acid) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly versatile for creating biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. nih.govmdpi.com The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for optimizing the reaction yield. researchgate.net

Table 1: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Electrophile | Substrate with a leaving group | This compound |

| Nucleophile | Organoboron reagent | Arylboronic acid, Alkylboronic ester |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants | Dioxane/Water, Toluene, DMF |

Other cross-coupling reactions like Stille, Negishi, and Sonogashira couplings also provide pathways to functionalize the C-Br bond, each utilizing different organometallic reagents. researchgate.netyoutube.com

Derivatization at the Cyclopentanone Ring: Functional Group Interconversions

The ketone group at the C-2 position of the indanone core is a versatile handle for various functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Common transformations include:

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol (4-bromo-7-fluoroindan-2-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Conversion to Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) can convert the ketone into an oxime. vanderbilt.edu

Reductive Amination: The ketone can undergo reductive amination to form corresponding amines. This typically involves reaction with an amine to form an imine or enamine intermediate, which is then reduced.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene by reacting it with a phosphorus ylide.

These transformations provide access to a variety of indane derivatives with different functionalities at the 2-position, expanding the synthetic utility of the parent compound.

Table 2: Examples of Functional Group Interconversions for Ketones

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oximation | NH₂OH·HCl | Oxime |

| Wittig Reaction | Ph₃P=CH₂ (Phosphorus ylide) | Alkene |

Reactions as Precursors for Advanced Organic Synthons

Due to its multiple reactive sites, this compound is a valuable precursor for creating more complex molecular architectures, known as advanced organic synthons. researchgate.net The strategic and sequential modification of its functional groups allows for the construction of elaborate molecules.

For instance, a synthetic sequence could involve:

A Suzuki-Miyaura coupling at the C-4 position to introduce a new aryl or heteroaryl group. nih.gov

Subsequent reduction or other modification of the C-2 ketone to introduce a different functional group.

This step-wise approach enables the synthesis of highly functionalized indane scaffolds. Such scaffolds are often core components in the development of biologically active compounds and advanced materials. mdpi.com The ability to perform sequential cross-coupling reactions on molecules with multiple halogen atoms of differing reactivity (e.g., bromide and chloride) highlights the sophisticated synthetic strategies that can be employed. nih.gov The presence of both bromo and fluoro substituents on the aromatic ring offers potential for selective or sequential reactions, further enhancing its role as a versatile building block in synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Indanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For 4-Bromo-7-fluoroindan-2-one, ¹H NMR and ¹³C NMR spectroscopy would provide critical data for assigning the position of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would appear as doublets due to coupling with the adjacent fluorine atom and with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The aliphatic protons of the two methylene (B1212753) groups (at C1 and C3) adjacent to the carbonyl group would likely appear as singlets in a simple analysis, but may show more complex splitting patterns depending on the magnetic environment. For a similar compound, 4-Bromo-2-indanone, the methylene protons appear as a singlet, providing a basis for this expectation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The aromatic carbons would appear between 110-150 ppm, with their specific shifts influenced by the attached bromine and fluorine atoms. The C-F and C-Br bonds would cause significant shifts for the carbons they are attached to. The two aliphatic methylene carbons (C1 and C3) would have upfield chemical shifts.

The following table outlines the predicted chemical shifts for this compound based on established principles and data from analogous compounds.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H1/H3 | ~3.5 - 4.0 | C1/C3: ~40 - 50 |

| H5 | ~7.2 - 7.5 | C2 (C=O): >200 |

| H6 | ~7.0 - 7.3 | C4 (C-Br): ~115 - 125 |

| C5: ~125 - 135 | ||

| C6: ~120 - 130 | ||

| C7 (C-F): ~155 - 165 (with JC-F coupling) | ||

| C3a/C7a: ~130 - 150 |

Note: These are predicted values and may vary from experimental results.

Application of NMR Spectroscopy for Stereochemical Elucidation and Enantiomeric Analysis

While this compound itself is an achiral molecule and does not have enantiomers, NMR spectroscopy is a crucial tool for the stereochemical analysis of chiral substituted indanones. If a substituent were introduced at the C1 or C3 position of the indanone ring, a chiral center would be created, leading to the existence of enantiomers.

The determination of enantiomeric excess (ee) is critical in many applications. NMR spectroscopy, in conjunction with chiral resolving agents (CRAs) or chiral solvating agents (CSAs), can be used for this purpose. chemicalbook.com The principle involves the formation of diastereomeric complexes between the chiral indanone and the chiral agent. chemicalbook.com These diastereomeric complexes are chemically and magnetically non-equivalent, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. chemicalbook.com

For instance, the signals of protons or carbons close to the chiral center may split into two distinct sets of peaks, one for each diastereomer. The relative integration of these peaks provides a precise and quantitative measure of the enantiomeric excess. chemicalbook.com Advanced NMR techniques, such as two-dimensional pure-shift NMR, can enhance resolution and allow for the accurate quantification of enantiomeric ratios even in complex molecules or mixtures with high enantiomeric excess. chemicalbook.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak in the spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone, which typically appears in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain of the five-membered ring and the electronic effects of the aromatic substituents. For other substituted indanones, the carbonyl absorption is noted to be a key feature for identification. bldpharm.com

Other important vibrational bands would include those for the aromatic ring, the carbon-fluorine bond, and the carbon-bromine bond. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500-650 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

Note: These are typical ranges and the exact positions can vary.

Computational Chemistry and Theoretical Insights into Halogenated Indanone Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. By calculating the potential energy surface of a reaction, DFT allows researchers to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a quantitative understanding of reaction kinetics and thermodynamics.

In the context of 4-Bromo-7-fluoroindan-2-one, the presence of two distinct halogen substituents significantly influences its reactivity. The fluorine and bromine atoms are strongly electron-withdrawing, which would affect the stability of charged intermediates and transition states. For example, in a base-catalyzed reaction involving the formation of an enolate at the C1 or C3 position, the inductive effect of the halogens would stabilize the anionic intermediate, potentially lowering the activation energy for its formation. DFT calculations can precisely quantify these stabilizing effects and predict how the regioselectivity of subsequent reactions is altered compared to an unsubstituted indanone. Finding the optimized geometry of a transition state and performing frequency calculations can confirm its identity and provide the activation energy (ΔG‡), which is critical for predicting reaction rates. youtube.com

Table 1: Representative DFT-Calculated Activation Energies for an Acid-Catalyzed Cyclization Reaction Data is illustrative and based on a comparable cyclization mechanism studied via DFT. semanticscholar.org

| Reaction Step | Reactant Complex (kJ/mol) | Transition State (TS) (kJ/mol) | Activation Energy (ΔG‡) (kJ/mol) |

| Protonation | 0.00 | 25.5 | 25.5 |

| Cyclization | -45.1 | 15.3 | 60.4 |

| Tautomerization | -30.7 | 80.2 | 110.9 (Rate-Determining Step) |

Quantum Chemical Calculations for Understanding Electronic Effects of Halogen Substituents

Quantum chemical calculations are fundamental to understanding how substituents modify the electronic landscape of a molecule. In this compound, the bromine and fluorine atoms exert powerful electronic effects on the aromatic and cyclopentanone (B42830) rings. These effects are a combination of induction (through-sigma bond electron withdrawal) and resonance (through-pi system electron donation or withdrawal).

Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong negative inductive effect (-I), which withdraws electron density from the ring. libretexts.org However, they can also donate electron density via resonance (+R) due to their lone pairs. libretexts.org For fluorine, the inductive effect typically dominates. For bromine, the effect is similar, though its larger size and more diffuse p-orbitals make resonance donation less effective than fluorine's. Computational studies using methods like DFT can quantify these effects by calculating properties such as molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule. rsc.orgnih.gov

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. emerginginvestigators.org

DFT calculations show that halogen substitution significantly impacts FMO energies. nih.gov Electron-withdrawing halogens tend to stabilize both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a reduction in the HOMO-LUMO gap. nih.gov This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack. A systematic computational study on halogenated organic compounds demonstrated a clear trend where increasing the atomic number of the halogen (from F to I) leads to a decrease in the band gap. nih.gov

Table 2: Calculated Electronic Properties of Substituted Aromatic Ketones This table presents representative data from DFT studies on related systems to illustrate the electronic effects of halogen substituents. nih.govsamipubco.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Acetophenone (Reference) | -6.85 | -1.55 | 5.30 | 2.96 |

| 4-Fluoroacetophenone | -7.01 | -1.78 | 5.23 | 2.15 |

| 4-Bromoacetophenone | -6.98 | -1.95 | 5.03 | 2.11 |

| Hypothetical Indanone | -6.50 | -1.80 | 4.70 | 3.10 |

| Halogenated Indanone | -6.75 | -2.10 | 4.60 | 2.50 |

Conformation Analysis and Molecular Modeling of Indanone Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. The this compound molecule is not planar. The five-membered cyclopentanone ring is fused to a planar benzene (B151609) ring, forcing it to adopt a puckered conformation to relieve ring strain. Computational molecular modeling provides the tools to explore the potential energy surface associated with this puckering and identify the most stable conformers. nih.gov

For five-membered rings like cyclopentane (B165970) and its derivatives, the primary puckered conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or half-chair), where two adjacent atoms are displaced in opposite directions from the plane of the other three. biomedres.us These conformers can interconvert through a low-energy process known as pseudorotation.

In the indan-2-one system, the fusion to the benzene ring restricts this pseudorotation. The C4 and C7 atoms of the benzene ring are fixed, meaning the puckering is primarily determined by the positions of C1, C2, and C3. The presence of the sp2-hybridized carbonyl carbon at the C2 position further influences the ring's geometry. DFT and ab initio calculations can be used to determine the ring-puckering potential energy curves. researchgate.net These calculations reveal the relative energies of different conformers and the barriers to their interconversion.

The substituents on this compound play a critical role in determining the conformational preference. The bulky bromine atom at C4 and the fluorine atom at C7 can introduce steric and electrostatic interactions that favor one puckered form over another. For example, a conformation that minimizes steric clash between the bromine atom and the hydrogens on the cyclopentanone ring would be energetically favored. Similarly, the alignment of the C-F, C-Br, and C=O bond dipoles will influence conformational stability. soton.ac.uk Molecular modeling can precisely calculate these non-bonded interactions to predict the global minimum energy structure.

Table 3: Representative Conformational Energy Data for a Substituted Five-Membered Ring Data is illustrative, based on computational analysis of similar puckered systems, showing the relative stability of different conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Envelope (C1-out) | 25.5° | 0.5 | 30 |

| Twist | -15.2° | 0.0 | 55 |

| Envelope (C3-out) | -25.5° | 0.8 | 15 |

Synthetic Utility and Applications of Halogenated Indanones As Chemical Intermediates

Role as Building Blocks in the Construction of Diverse Organic Scaffolds

Halogenated indanones are recognized as versatile building blocks for the synthesis of various organic scaffolds. The presence of bromine and fluorine atoms, as in the case of 4-Bromo-7-fluoroindan-2-one, offers distinct opportunities for selective chemical transformations. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position of the indanone core. This capability is crucial for building molecular complexity and generating libraries of compounds for screening purposes. For instance, the Suzuki-Miyaura cross-coupling reaction of bromo-indanones with various boronic acids has been demonstrated as an efficient method for creating carbon-carbon bonds and functionalizing the indanone framework. researchgate.net

The ketone functionality at the 2-position of the indanone ring is another key feature that contributes to its utility as a building block. This carbonyl group can undergo a variety of reactions, including nucleophilic additions, reductions, and condensations. These transformations can be used to introduce new stereocenters and further elaborate the molecular structure. The fluorine atom at the 7-position, while generally less reactive than bromine in cross-coupling reactions, can influence the electronic properties of the aromatic ring and impact the reactivity of the other functional groups. It can also play a role in modulating the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery.

The combination of these reactive sites in a single molecule like this compound allows for a stepwise and controlled elaboration of the indanone scaffold, leading to the construction of diverse and complex molecular architectures.

| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Functionalization at the 4-position with an aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl group at the 4-position |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond at the 4-position |

| Nucleophilic Addition to Ketone | Grignard reagent, organolithium | Formation of a tertiary alcohol at the 2-position |

| Reduction of Ketone | NaBH4, LiAlH4 | Conversion of the ketone to a secondary alcohol |

Precursors in Multi-Step Organic Synthesis of Complex Molecules

The utility of halogenated indanones extends to their role as crucial precursors in the multi-step synthesis of complex organic molecules. researchgate.netbeilstein-journals.orgmdpi.com Their inherent reactivity and functional group handles allow them to be seamlessly integrated into longer synthetic sequences. For example, the bromo- and fluoro-substituted indanone core can serve as a foundational element upon which additional rings and functional groups are built to assemble intricate molecular frameworks.

In a hypothetical multi-step synthesis, this compound could first undergo a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a key substituent. Subsequently, the ketone could be transformed into another functional group, such as an amine or a methylene (B1212753) group, through reductive amination or a Wittig reaction, respectively. This newly installed functionality could then be utilized for further synthetic elaborations, such as the formation of a heterocyclic ring fused to the indanone system.

The strategic unmasking or transformation of the functional groups present in halogenated indanones allows for a divergent synthetic approach, where a single intermediate can be converted into a variety of complex target molecules. This approach is highly valuable in medicinal chemistry for the generation of analog libraries to explore structure-activity relationships. The synthesis of various biologically active compounds often relies on such multi-step sequences where the initial building block dictates the core structure of the final product. beilstein-journals.org

| Synthetic Step | Transformation on this compound | Subsequent Reaction Possibilities |

| 1. Cross-Coupling | Suzuki reaction to add a phenyl group at C4. | Nitration of the newly introduced phenyl ring. |

| 2. Ketone Reduction | Reduction of the C2-ketone to a hydroxyl group. | Esterification or etherification of the hydroxyl group. |

| 3. Ring Expansion | Reaction of the ketone with diazomethane. | Further functionalization of the expanded ring. |

| 4. Baeyer-Villiger Oxidation | Oxidation of the ketone to an ester. | Hydrolysis of the ester to a carboxylic acid and alcohol. |

Design and Synthesis of Indanone-Based Precursors for Specialized Reagents

Beyond their role as intermediates in the synthesis of target molecules, halogenated indanones can also serve as precursors for the design and synthesis of specialized reagents. researchgate.net The unique electronic and steric properties conferred by the halogen substituents can be harnessed to create reagents with specific reactivity or utility.

For instance, the bromo-functionality in this compound could be converted into an organometallic species, such as a Grignard or organolithium reagent, by treatment with magnesium or an alkyllithium base. This would generate a nucleophilic indanone species that could be used to introduce the indanone moiety into other molecules.

Furthermore, the indanone core itself can be modified to create novel ligands for catalysis or as scaffolds for fluorescent probes. The presence of the fluorine atom can be advantageous in the design of ¹⁹F NMR probes, as the chemical shift of the fluorine is sensitive to its local environment. By attaching a recognition element to the indanone scaffold, it may be possible to develop specialized reagents for sensing applications. While specific examples for this compound are not available, the general principles of reagent design suggest its potential in these areas.

| Reagent Type | Synthetic Transformation from this compound | Potential Application |

| Organometallic Reagent | Reaction with Mg or n-BuLi | Nucleophilic introduction of the indanone scaffold. |

| Chiral Ligand Precursor | Asymmetric reduction of the ketone and derivatization. | Use in asymmetric catalysis. |

| Fluorescent Probe Scaffold | Attachment of a fluorophore via the bromo-position. | Bioimaging or chemical sensing. |

| Photoaffinity Label Precursor | Conversion of the ketone to a diazirine. | Identifying protein-ligand interactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-7-fluoroindan-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Bromination and fluorination reactions are typically employed, with electrophilic aromatic substitution (EAS) being a common strategy. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. For example, test anhydrous dichloromethane vs. THF as solvents under controlled nitrogen atmospheres. Monitor purity via HPLC and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : F NMR to confirm fluorine incorporation; IR spectroscopy to validate ketone functionality (C=O stretch ~1700 cm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve stereochemical ambiguities .

Q. What are the common solubility challenges for halogenated indanones, and how can they be addressed during crystallization?

- Methodological Answer : Bromine and fluorine substituents increase hydrophobicity. Test mixed-solvent systems (e.g., DCM/hexane or acetone/water) for recrystallization. Use differential scanning calorimetry (DSC) to identify polymorphic forms and optimize solvent ratios for crystal growth .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distributions at C-4 (Br) and C-7 (F). Compare activation energies for Suzuki-Miyaura vs. Buchwald-Hartwig couplings. Validate predictions experimentally by tracking reaction intermediates via LC-MS .

Q. How do conflicting spectroscopic data (e.g., NMR vs. XRD) arise for halogenated indanones, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Conduct variable-temperature NMR to probe conformational flexibility. Cross-reference XRD bond angles/torsion angles with computational geometry optimizations (using Gaussian or ORCA) .

Q. What strategies are effective for analyzing decomposition pathways of this compound under thermal stress?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Compare stability in inert (N) vs. oxidative (air) atmospheres. For non-volatile residues, employ high-resolution tandem MS (HRMS/MS) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in studies involving this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify compound purity and storage conditions (e.g., moisture sensitivity).

- Assay Variability : Compare results across multiple cell lines or enzymatic assays (e.g., IC values in HEK293 vs. HeLa cells).

- Statistical Tools : Apply ANOVA or mixed-effects models to distinguish experimental noise from true biological variability .

Key Considerations for Experimental Design

- Feasibility : Align objectives with available instrumentation (e.g., access to XRD for crystal structure validation) .

- Novelty : Focus on understudied reactivity (e.g., photochemical transformations) to address gaps in halogenated ketone chemistry .

- Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.